multiplolide B
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Description
Multiplolide B is a 10-membered lactone obtained from 10-methyl-9,10-dihydro-2H-oxecin-2-one by the epoxidation of the double bond at position 3-4 and cis-dihydroxylation of the double bond at position 7-8, with further acylation of the hydroxy group at position 8 by a but-2-enoyl group. This compound was first isolated from the fungus Xylaria multiplex BCC 1111. It shows antifungal activity against Candida albicans. The epoxide group has cis-configuration, but its configuration relative to the other substituents was not established. It has a role as a metabolite and an antifungal agent. It is a lactone, an epoxide and a secondary alcohol.
Properties
Molecular Formula |
C14H18O6 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
[(4R,6R,7S,8E)-7-hydroxy-4-methyl-2-oxo-3,11-dioxabicyclo[8.1.0]undec-8-en-6-yl] (E)-but-2-enoate |
InChI |
InChI=1S/C14H18O6/c1-3-4-12(16)19-11-7-8(2)18-14(17)13-10(20-13)6-5-9(11)15/h3-6,8-11,13,15H,7H2,1-2H3/b4-3+,6-5+/t8-,9+,10?,11-,13?/m1/s1 |
InChI Key |
MKNCRDRXKFGNDG-BGEOUFIESA-N |
Isomeric SMILES |
C/C=C/C(=O)O[C@@H]1C[C@H](OC(=O)C2C(O2)/C=C/[C@@H]1O)C |
Canonical SMILES |
CC=CC(=O)OC1CC(OC(=O)C2C(O2)C=CC1O)C |
Synonyms |
multiplolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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